molecular formula C17H19N5 B6460419 4-{[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methyl}benzonitrile CAS No. 2549022-72-0

4-{[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methyl}benzonitrile

Cat. No.: B6460419
CAS No.: 2549022-72-0
M. Wt: 293.4 g/mol
InChI Key: QMXMOODVOCDAHW-UHFFFAOYSA-N
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Description

4-{[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methyl}benzonitrile is a complex organic compound that features a pyridazine ring, a piperazine moiety, and a benzonitrile group

Mechanism of Action

Target of Action

It’s structurally similar to imatinib , a therapeutic agent used to treat leukemia. Imatinib specifically inhibits the activity of tyrosine kinases .

Mode of Action

Drawing parallels from imatinib, it can be inferred that the compound might bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to the inhibition of the target’s activity.

Biochemical Pathways

Given its structural similarity to imatinib, it might affect the pathways involving tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth signals, thus their inhibition can lead to the control of abnormal cell proliferation.

Result of Action

If it acts similarly to imatinib, its action could lead to the inhibition of abnormal cell proliferation .

Safety and Hazards

The safety and hazards associated with similar compounds can vary widely and are often dependent on factors such as the specific structure of the compound and its intended use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methyl}benzonitrile typically involves multiple steps, starting with the preparation of the pyridazine and piperazine intermediates. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (dimethyl sulfoxide) to facilitate the cyclization and substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-{[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methyl}benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methyl}benzonitrile is unique due to its specific combination of a pyridazine ring and a piperazine moiety, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high specificity makes it a valuable compound for neurodegenerative disease research.

Properties

IUPAC Name

4-[[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-14-2-7-17(20-19-14)22-10-8-21(9-11-22)13-16-5-3-15(12-18)4-6-16/h2-7H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXMOODVOCDAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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